molecular formula C10H12N4O B13483267 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine

3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13483267
M. Wt: 204.23 g/mol
InChI Key: IGKNFGIMDSQBFT-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxypyridin-3-yl)acrylic acid
  • 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol

Uniqueness

3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyrazole ring differentiates it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and drug discovery.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-6-8(13-14-9(6)11)7-4-3-5-12-10(7)15-2/h3-5H,1-2H3,(H3,11,13,14)

InChI Key

IGKNFGIMDSQBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(N=CC=C2)OC

Origin of Product

United States

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